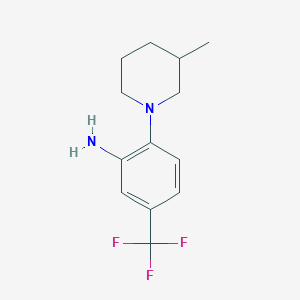

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a methyl group and a trifluoromethyl group attached to a phenylamine moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The methyl group is introduced to the piperidine ring via alkylation reactions.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenylamine moiety through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has shown that derivatives of 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline exhibit promising anticancer activities. For instance, compounds synthesized from this base structure have been evaluated for their effectiveness against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), and Hela (cervical cancer). In vitro studies indicated that some derivatives demonstrated significant cytotoxicity at concentrations as low as 5 µg/ml, although these were generally lower than the established chemotherapeutic agent doxorubicin .

Case Study: Synthesis and Evaluation

A study published in Frontiers in Chemistry detailed the synthesis of novel trifluoromethyl derivatives, including those based on this compound. The synthesized compounds underwent bioassays to assess their anticancer properties, revealing varying degrees of effectiveness against different cell types. The results illustrated the potential for developing new anticancer agents based on this chemical framework .

Agrochemical Applications

Insecticidal and Antifungal Activities

The compound has also been explored for its insecticidal and antifungal properties. In a recent study, several derivatives displayed moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda at concentrations around 500 µg/ml. Additionally, antifungal evaluations against pathogens like Botrytis cinerea indicated that some derivatives achieved inhibition rates comparable to commercial fungicides .

Data Table: Biological Activity of Derivatives

| Compound | Activity Type | Target Organism | Concentration (µg/ml) | Efficacy (%) |

|---|---|---|---|---|

| Compound A | Antifungal | Botrytis cinerea | 50 | 96.84 |

| Compound B | Insecticidal | Mythimna separata | 500 | Moderate |

| Compound C | Anticancer | PC3 | 5 | Lower than doxorubicin |

Material Science

Synthesis of Advanced Materials

The unique trifluoromethyl group in this compound enhances its utility in synthesizing advanced materials with specific electronic properties. Research indicates that compounds with trifluoromethyl moieties can significantly alter the electronic characteristics of polymers and other materials, making them suitable for applications in organic electronics and photonics .

Synthesis Improvements

Innovative Synthetic Routes

Recent patents have focused on improving the synthesis of this compound to enhance yield and reduce environmental impact. For example, new synthetic methods have been developed that utilize less toxic reagents and generate fewer by-products, making the process more sustainable for industrial applications .

Wirkmechanismus

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Methyl-1-piperidinyl)(2,3,4-trimethoxyphenyl)methanone

- (3-Methyl-1-piperidinyl)[4-(trifluoromethyl)phenyl]methanone

- (2,3-Difluorophenyl)(3-methyl-1-piperidinyl)methanone

Uniqueness

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound characterized by its unique structural features, including a piperidine ring and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H14F3N

- Molecular Weight : 239.25 g/mol

This compound's trifluoromethyl group enhances its lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and consequently influencing various biological pathways. The precise mechanisms are still under investigation, but initial studies suggest involvement in pathways related to cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, a detailed examination revealed that derivatives of similar piperidine compounds exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 7.4 μM to over 25 μM, indicating considerable efficacy in inhibiting tumor growth .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 7.4 | MDA-MB-231 (breast cancer) |

| Compound B | 25.72 ± 3.95 | FaDu (hypopharyngeal cancer) |

These findings suggest that this compound and its analogs may serve as potential leads for the development of new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that piperidine derivatives can exhibit neuroprotective effects. Studies have indicated that certain piperidine compounds can inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine . The structure–activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing neuroprotective activity.

Study on Apoptosis Induction

In a study involving the MCF cell line, it was demonstrated that treatment with piperidine derivatives led to increased apoptosis rates. The results indicated that these compounds could potentially be used in therapeutic strategies aimed at inducing cell death in cancerous cells .

In Vivo Efficacy

An animal model study assessed the efficacy of a related compound in suppressing tumor growth in mice bearing xenografts of aggressive cancer cell lines. The compound was administered at a dosage of 20 mg/kg, leading to significant tumor size reduction compared to control groups . This highlights the potential for clinical applications of similar compounds.

Eigenschaften

IUPAC Name |

2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(7-11(12)17)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGJSNXLAMOEPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.